molecular formula C15H22ClNO2 B2739546 2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide CAS No. 1396793-88-6

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Cat. No.: B2739546
CAS No.: 1396793-88-6
M. Wt: 283.8
InChI Key: MWJDVGOJMJXYAF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a dimethylpentyl chain attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 3-hydroxy-4,4-dimethylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2-(4-chlorophenyl)-N-(3-oxo-4,4-dimethylpentyl)acetamide.

    Reduction: Formation of 2-(4-chlorophenyl)-N-(3-amino-4,4-dimethylpentyl)acetamide.

    Substitution: Formation of 2-(4-methoxyphenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide involves its interaction with specific molecular targets. The hydroxy group may participate in hydrogen bonding with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(3-hydroxy-4-methylpentyl)acetamide
  • 2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylhexyl)acetamide
  • 2-(4-bromophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group and the hydroxy group on the dimethylpentyl chain provides a distinct chemical profile compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-15(2,3)13(18)8-9-17-14(19)10-11-4-6-12(16)7-5-11/h4-7,13,18H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJDVGOJMJXYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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